molecular formula C21H22FN3OS B2401460 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034492-35-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2401460
CAS No.: 2034492-35-6
M. Wt: 383.49
InChI Key: MPBHKOMVLNNNPX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a fluorophenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and thiophene-3-carboxaldehyde.

  • Reaction Steps:

    • The first step involves the formation of an intermediate by reacting 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxaldehyde under acidic conditions.

    • The intermediate is then subjected to a reductive amination reaction with 4-fluorophenylcyclopropanecarboxamide to form the final product.

  • Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

  • Oxidation: Thiophene sulfoxides or sulfones.

  • Reduction: Pyrazolidines.

  • Substitution: Brominated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Biology: It has shown potential as an antileishmanial and antimalarial agent. Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound's unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

  • Pathways Involved: It may inhibit specific enzymes or modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with similar biological activities.

  • Thiophene Derivatives: Compounds containing thiophene rings used in medicinal chemistry.

  • Fluorophenyl Compounds: Fluorinated phenyl derivatives with applications in drug discovery.

Uniqueness: This compound stands out due to its combination of pyrazole, thiophene, and fluorophenyl groups, which contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14-11-15(2)25(24-14)19(16-7-10-27-13-16)12-23-20(26)21(8-9-21)17-3-5-18(22)6-4-17/h3-7,10-11,13,19H,8-9,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBHKOMVLNNNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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